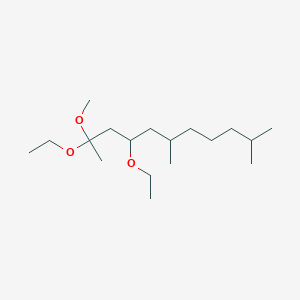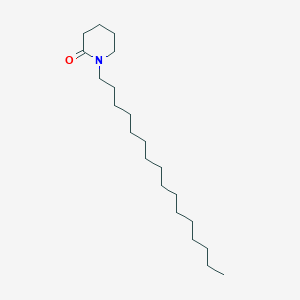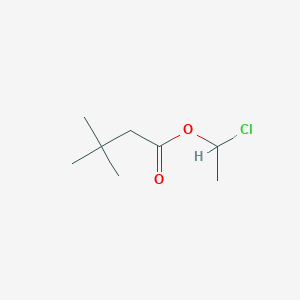
1,2,2,3,4-Pentafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H5F5. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents. This compound is part of the broader class of fluorocarbons, which are known for their stability and low reactivity due to the presence of strong carbon-fluorine bonds.
Méthodes De Préparation
1,2,2,3,4-Pentafluorobutane can be synthesized through various methods. One common industrial method involves the reaction of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride (HF) in a liquid-phase fluorination reactor. The reaction is typically carried out in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride. The reaction conditions include a molar ratio of HF to 1,1,1,3,3-pentachlorobutane of 6-15:1, a reaction pressure of 1.0-1.5 MPa, and temperatures ranging from 60-140°C .
Analyse Des Réactions Chimiques
1,2,2,3,4-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of fluorine atoms.
Oxidation and Reduction: While fluorocarbons are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions.
Hydrolysis: This compound is stable in water but can be hydrolyzed under acidic or basic conditions to form corresponding alcohols or acids.
Common reagents used in these reactions include strong acids, bases, and nucleophiles like amines and phenoxides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,2,3,4-Pentafluorobutane has several applications in scientific research and industry:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology and Medicine: Its stability and low reactivity make it useful in the development of pharmaceuticals and as a component in medical devices.
Mécanisme D'action
The mechanism of action of 1,2,2,3,4-Pentafluorobutane primarily involves its interaction with other molecules through its carbon-fluorine bonds. These bonds are highly polar, making the compound an excellent solvent for polar substances. The molecular targets and pathways involved depend on the specific application, such as its use as a solvent or a reagent in chemical reactions.
Comparaison Avec Des Composés Similaires
1,2,2,3,4-Pentafluorobutane can be compared with other fluorocarbons like:
1,1,1,3,3-Pentafluorobutane: Similar in structure but differs in the position of fluorine atoms, affecting its physical and chemical properties.
Perfluorobutanesulfonyl fluoride: Another fluorocarbon with different functional groups, leading to varied applications and reactivity.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct properties and makes it suitable for specialized applications.
Propriétés
Numéro CAS |
119450-75-8 |
|---|---|
Formule moléculaire |
C4H5F5 |
Poids moléculaire |
148.07 g/mol |
Nom IUPAC |
1,2,2,3,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-1-3(7)4(8,9)2-6/h3H,1-2H2 |
Clé InChI |
IOTWXMNNAJMNKW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CF)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)


![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)

![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)

![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)



